molecular formula C27H32N4O4 B2768868 N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 1116045-13-6

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Cat. No. B2768868
CAS RN: 1116045-13-6
M. Wt: 476.577
InChI Key: SLRRXFAHLJWXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied in the field of pharmacology. This compound is known for its ability to inhibit the enzyme dipeptidyl peptidase 4 (DPP4), which is involved in the regulation of glucose metabolism.

Scientific Research Applications

Synthesis and Medicinal Applications

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is explored in various chemical syntheses and medicinal applications, particularly in the context of its potential biological activities and roles in drug development. The compound's structure allows for versatile chemical modifications, leading to the synthesis of various derivatives with potential therapeutic applications.

  • Synthesis of Novel Heterocyclic Compounds : A study by Abu‐Hashem et al. (2020) detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, targeting anti-inflammatory and analgesic agents. The process involved synthesizing various compounds, including benzodifuranyl derivatives and thiazolopyrimidines, showcasing the compound's role in developing new chemical entities with potential COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

  • Anticancer Activity and Drug Development : Research by Theivendren et al. (2018) involved the formulation of pyrimidine nanoparticles to evaluate their anticancer activity. This study demonstrated the potential of pyrimidine derivatives in cancer treatment, highlighting the significance of structural optimization for enhancing drug efficacy and targeting specific kinases implicated in cancer pathways (Theivendren et al., 2018).

  • Marine-Sourced Natural Product Synthesis : Efforts by Joshi and Dodge (2021) to synthesize marine-sourced natural products via the preparation of pyrimidinyl benzamides by amide bond formation shed light on the utility of such compounds in developing antibacterial drugs. The study underscores the importance of nature-derived compounds in the pharmaceutical industry and the challenges associated with synthesizing complex structures (Joshi & Dodge, 2021).

  • HIV Research and Therapeutics : Investigations into the role of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors by Tang et al. (2010) demonstrate the compound's significance in developing treatments for HIV/AIDS. These studies highlight the importance of structural modifications to enhance the potency and selectivity of antiviral agents against resistant strains of HIV (Tang et al., 2010).

properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-3-33-23-11-10-20(16-24(23)34-4-2)18-28-27(32)21-12-14-31(15-13-21)25-17-26(30-19-29-25)35-22-8-6-5-7-9-22/h5-11,16-17,19,21H,3-4,12-15,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRRXFAHLJWXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-diethoxybenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

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